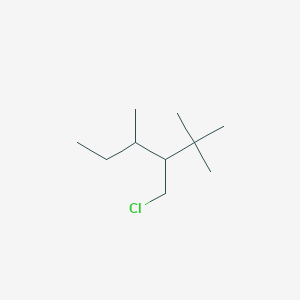
3-(Chloromethyl)-2,2,4-trimethylhexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-2,2,4-trimethylhexane is an organic compound characterized by a chloromethyl group attached to a hexane backbone with three methyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2,2,4-trimethylhexane typically involves the chloromethylation of 2,2,4-trimethylhexane. One common method is the reaction of 2,2,4-trimethylhexane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, facilitating the formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of optimized catalysts and reaction conditions is crucial to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
3-(Chloromethyl)-2,2,4-trimethylhexane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Alcohols, amines, thioethers.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Methyl derivatives.
科学的研究の応用
3-(Chloromethyl)-2,2,4-trimethylhexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Chloromethyl)-2,2,4-trimethylhexane involves its reactivity due to the presence of the chloromethyl group. This group can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
Similar Compounds
- 3-(Chloromethyl)-2,2,4-trimethylpentane
- 3-(Chloromethyl)-2,2,4-trimethylheptane
- 2-(Chloromethyl)-2,4,4-trimethylpentane
Uniqueness
3-(Chloromethyl)-2,2,4-trimethylhexane is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to other similar compounds. The presence of three methyl groups on the hexane backbone influences its steric and electronic characteristics, making it a valuable compound in various synthetic applications.
特性
分子式 |
C10H21Cl |
|---|---|
分子量 |
176.72 g/mol |
IUPAC名 |
3-(chloromethyl)-2,2,4-trimethylhexane |
InChI |
InChI=1S/C10H21Cl/c1-6-8(2)9(7-11)10(3,4)5/h8-9H,6-7H2,1-5H3 |
InChIキー |
YEDXDWRTMZQEJG-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(CCl)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(Aminomethyl)cyclopropyl]-1-methoxypropan-2-ol](/img/structure/B13172905.png)
![3-[1-(Propan-2-yl)piperidin-4-yl]aniline](/img/structure/B13172922.png)

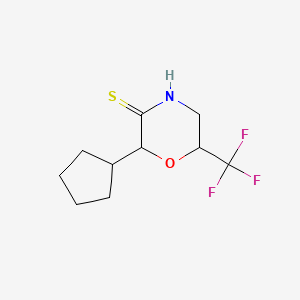
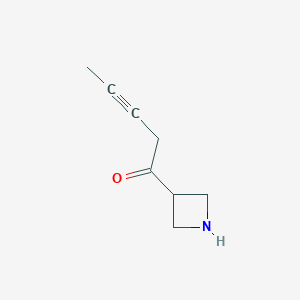
![[2-(2-Methylpropyl)-1,3-oxazol-4-yl]methanol](/img/structure/B13172940.png)
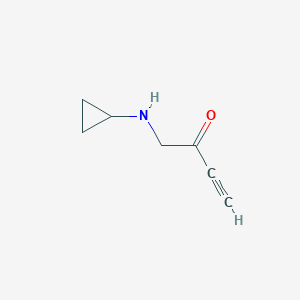
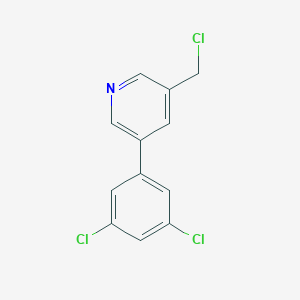
![Methyl 5,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13172960.png)
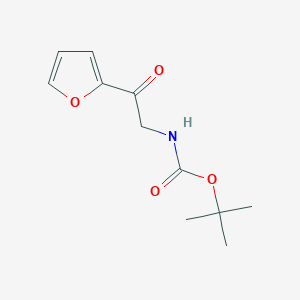
![tert-butyl N-[4-(3-methoxyphenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13172974.png)
![9-Aminobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13172976.png)

![1-[(Cyclopropylmethyl)amino]butan-2-one](/img/structure/B13172990.png)
